3-Iodopicolinic acid
Overview
Description
3-Iodopicolinic acid is an organic compound with the molecular formula C₆H₄INO₂ It is a derivative of picolinic acid, where an iodine atom is substituted at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodopicolinic acid can be synthesized through several methods. One common approach involves the iodination of picolinic acid. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 3-Iodopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form derivatives such as esters or amides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Iodopicolinic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-iodopicolinic acid and its derivatives often involves interactions with specific molecular targets. For instance, it can bind to metal ions, forming complexes that can inhibit or activate certain enzymes. These interactions can affect various biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Picolinic Acid: The parent compound, with a carboxylic acid group at the second position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxylic acid group at the third position.
Isonicotinic Acid: Another isomer with the carboxylic acid group at the fourth position.
Uniqueness: 3-Iodopicolinic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it particularly useful in synthetic chemistry and as a probe in biological studies .
Properties
IUPAC Name |
3-iodopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPSOUHMLHTKID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460229 | |
Record name | 3-Iodopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73841-32-4 | |
Record name | 3-Iodopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-iodopicolinic acid utilized in the synthesis of these constrained analogues?
A1: The provided research demonstrates the use of this compound derivatives as key starting materials. [] Specifically, 4-chloro-2-iodopicolinanilides are reacted with sodium salts of allyl alcohol or propargyl alcohol to introduce allyloxy or propargyloxy groups at the 4-position, respectively. These intermediates then undergo a free radical cyclization reaction, facilitated by tri-n-butyltin hydride and radical trapping agents, to yield the desired 2,3-dihydrofuro[3,2-c]pyridine-4-carboxylic acid derivatives. These derivatives serve as crucial building blocks for constructing the final conformationally constrained analogues of homoquinolinic acid. []
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